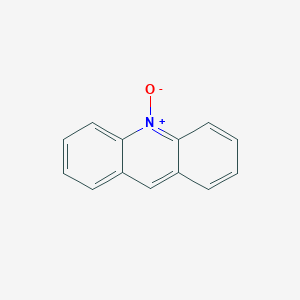

Acridine 10-oxide

Description

Structure

3D Structure

Properties

CAS No. |

10399-73-2 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

10-oxidoacridin-10-ium |

InChI |

InChI=1S/C13H9NO/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |

InChI Key |

HYGIWTYYBBTQAL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Acridine 10 Oxide

Direct Oxidation Pathways of Acridine (B1665455) to Acridine 10-oxide

The most common route to this compound involves the direct oxidation of the nitrogen atom in the acridine ring. ontosight.ai This transformation can be accomplished using various oxidizing agents, with peroxyacids and hydrogen peroxide-based systems being the most prevalent.

Peroxyacid-Mediated Oxidations

Peroxyacids are a class of reagents widely used for the oxidation of nitrogen-containing heterocycles. In the case of acridine, several peroxyacids have been successfully employed to yield this compound. These reactions are typically carried out in inert organic solvents. mychemblog.com

Perbenzoic Acid: The oxidation of acridine with perbenzoic acid is a well-established method for the synthesis of this compound. rsc.orgrsc.org However, the reaction of acridine with peroxybenzoic acid can also lead to the formation of byproducts, including 2-(2-hydroxyanilino)benzaldehyde and 2-(2-hydroxyanilino)benzoic acid. rsc.orgrsc.org One study reported a yield of 19% for this compound when using perbenzoic acid in chloroform (B151607) with a short reaction time at room temperature. rsc.org

m-Chloroperbenzoic Acid (m-CPBA): m-CPBA is another effective peroxyacid for this transformation. masterorganicchemistry.com When acridine is treated with m-CPBA, this compound is formed alongside other products such as 2-(2-hydroxyanilino)benzaldehyde and NN'-oxydi-9-acridone. rsc.orgrsc.org The reaction is typically performed in solvents like chloroform or ether. mychemblog.comrsc.org

Peroxymonosulfuric Acid: Acridine can be readily oxidized by peroxymonosulfuric acid to produce this compound. wikipedia.org

The general mechanism for peroxyacid oxidation involves the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the acridine ring. mychemblog.commasterorganicchemistry.com

Hydrogen Peroxide-Based Oxidation Methods

Hydrogen peroxide (H₂O₂) serves as a greener and more atom-economical oxidizing agent for the synthesis of this compound. ontosight.ai The reaction is often carried out in the presence of a catalyst or under specific conditions to enhance its efficiency.

The photodecomposition of acridine in the presence of hydrogen peroxide has been studied, where hydroxyl radicals generated from H₂O₂ are responsible for the degradation of the acridine ring. tandfonline.comtandfonline.com In one synthetic procedure, a solution of a substituted acridine in methanol (B129727) was treated with 30% hydrogen peroxide. google.com The reaction progress can be monitored, and additional hydrogen peroxide may be added to drive the reaction to completion. google.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. These derivatives can be prepared either by the oxidation of a pre-functionalized acridine or by the subsequent functionalization of the this compound scaffold.

Regioselective Functionalization of the Acridine Ring System

The acridine ring system is susceptible to electrophilic substitution reactions. The presence of the N-oxide group can influence the regioselectivity of these reactions, directing incoming substituents to specific positions. For instance, the bromination and nitration of this compound have been shown to occur at the 9-position. rsc.org This is in contrast to the electrophilic substitution of acridine itself, which typically occurs at the 2- and 7-positions. rsc.org

The N-oxide group can act as either an electron-donating or an electron-accepting group, which alters the reactivity of the acridine ring compared to the parent acridine. thieme-connect.com This modulation of reactivity is crucial for achieving regioselective functionalization. thieme-connect.com For example, expanding the scope of reactions from quinoline (B57606) N-oxides to acridine N-oxide has been shown to be possible, yielding desired functionalized products. sci-hub.se

Introduction of Diverse Substituents onto the N-Oxide Scaffold

A variety of substituents can be introduced onto the this compound framework to create a library of derivatives. These substitutions can be achieved through various synthetic strategies, including nucleophilic and electrophilic substitution reactions. The reactivity of the 9-position of acridine is particularly notable, being prone to nucleophilic attack. clockss.org

For example, methods have been developed for the synthesis of various acridinedione derivatives. mdpi.comnih.govmdpi.com These multi-component reactions often involve the condensation of an aldehyde, dimedone, and an amine or ammonium (B1175870) acetate (B1210297) in the presence of a catalyst. mdpi.comnih.govmdpi.com Such methods offer an efficient route to a diverse range of substituted acridine structures which can then potentially be oxidized to the corresponding N-oxides.

Optimization of Synthetic Conditions and Reaction Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants and catalysts.

For instance, in the synthesis of acridinedione derivatives, various catalysts have been explored to improve reaction efficiency, including ZnO nanoparticles, Cu-doped ZnO nanocrystalline powder, and Fe₃O₄@Polyaniline-SO₃H nanocomposites. mdpi.comnih.govscielo.org.mx The optimization of catalyst loading is a critical step; for example, in one study, the optimal concentration of ZnO nanoparticles was found to be 12 mol%. scielo.org.mx Similarly, the choice of solvent can significantly impact the reaction outcome, with studies comparing solvents like ethanol (B145695), water, chloroform, and acetonitrile (B52724). chemmethod.comresearchgate.net

In peroxyacid-mediated oxidations, a reported yield for this compound using perbenzoic acid was 19%, which was lower than a previously claimed 50%. rsc.org This highlights the importance of carefully controlled reaction conditions to achieve reproducible and high-yielding syntheses. For a hydrogen peroxide-based method, a reaction time of 24 hours was employed, with additional oxidant added during the process to ensure completion. google.com

Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of a specific acridinedione derivative, which could be a precursor for a substituted this compound.

| Entry | Catalyst | Catalyst Amount (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | 0 | Solvent-free | 90 | 5 | 15 |

| 2 | ZnO | 10 | Solvent-free | 90 | 2.5 | 80 |

| 3 | Cu-doped ZnO | 10 | Solvent-free | 90 | 1.5 | 92 |

| 4 | Cu-doped ZnO | 5 | Solvent-free | 90 | 2 | 75 |

| 5 | Cu-doped ZnO | 15 | Solvent-free | 90 | 1.5 | 90 |

| 6 | Fe₃O₄@Polyaniline-SO₃H | 30 mg | Ethanol | Reflux | 0.17 | 95 |

This table is a composite representation based on findings from multiple sources for illustrative purposes. mdpi.comnih.govscielo.org.mx

Chemical Reactivity and Reaction Mechanisms of Acridine 10 Oxide

Electrophilic Substitution Reactions

The introduction of the N-oxide group in acridine (B1665455) redirects electrophilic attack to a position typically resistant to such reactions in the parent compound.

Bromination and Nitration at Position 9

Unlike acridine, which undergoes electrophilic substitution at other positions, acridine 10-oxide is susceptible to both bromination and nitration directly at position 9. nih.govontosight.ai Treatment of this compound with a nitrating mixture of nitric and sulfuric acid yields 9-nitrothis compound. nih.gov Similarly, bromination also occurs at this position. nih.gov The structures of these products have been confirmed by their subsequent conversion into known compounds. For instance, both 9-bromoacridine (B1601883) 10-oxide and 9-nitrothis compound can be hydrolyzed to 10-hydroxyacridone or converted to 9-chloroacridine (B74977) using phosphorus trichloride (B1173362), confirming the position of substitution. nih.gov

Mechanistic Insights into Electrophilic Attack at Position 9

The unusual electrophilic substitution at the 9-position of this compound is attributed to the electronic influence of the N-oxide group. nih.gov This group causes a significant transfer of fractional charge to position 9, making it more susceptible to attack by electrophiles. nih.gov In the parent acridine molecule, the nitrogen atom at position 10 makes the para-related position 9 electrophilic in nature, favoring nucleophilic attack. uni.lu However, the N-oxide group in this compound reverses this typical reactivity, activating the 9-position for electrophilic substitution. nih.gov This is a notable deviation, as position 9 in acridine is generally only targeted by nucleophilic reagents. nih.gov

Comparative Reactivity Profiles with Parent Acridine

The reactivity of this compound towards electrophiles stands in stark contrast to that of the parent acridine. Electrophilic substitution reactions, such as nitration and bromination, on acridine itself typically occur at positions 2 and 7. nih.govuni.lu Under more forceful conditions, further substitution can take place at positions 4 and 5. nih.gov This often leads to the formation of multiple regioisomers, including disubstituted products at the 2- and 7-positions. uni.lufishersci.fi Conversely, the N-oxide derivative directs these electrophilic attacks specifically to the 9-position, a site not typically targeted in the parent molecule for such reactions. nih.gov This highlights the profound directive influence of the N-oxide functionality on the regioselectivity of electrophilic aromatic substitution in the acridine system.

Nucleophilic Reactions and Solvolysis Kinetics

The N-oxide group also modulates the reactivity of substituents at the 9-position towards nucleophiles, with the reaction kinetics often being highly dependent on the pH of the medium.

Hydrolysis of Substituted Acridine 10-oxides (e.g., 9-Chloroacridine-10-oxide, 9-Methoxyacridine-10-oxide)

The hydrolysis of 9-chloroacridine-10-oxide has been a subject of study to understand its reactivity compared to 9-chloroacridine. sigmaaldrich.com Early reports indicated that the solvolysis of 9-chloroacridine-10-oxide in aqueous acetic acid proceeded at a considerably lower rate than that of 9-chloroacridine under the same conditions. sigmaaldrich.com This was unexpected, as N-oxides in the pyridine (B92270) series generally show enhanced susceptibility to nucleophilic substitution at the gamma position (position 4). sigmaaldrich.com

Further studies clarified that the relative hydrolysis rates are highly pH-dependent. In acidic solutions (pH 0-4), 9-chloroacridine indeed hydrolyzes more readily than its N-oxide. sigmaaldrich.com However, under alkaline conditions, 9-chloroacridine-10-oxide continues to undergo hydrolysis, whereas the hydrolysis of 9-chloroacridine is not observed at a pH above 6. sigmaaldrich.com This demonstrates that the general rule of N-oxides being more reactive than their parent amines holds true under alkaline conditions for this system. sigmaaldrich.com The hydrolysis of other derivatives, such as 1-nitro-9-methoxyacridine-10-oxide, has also been investigated, showing acid-catalyzed hydrolysis. sigmaaldrich.com

Influence of pH on Reaction Rates and Mechanisms

The pH of the reaction medium has a pronounced effect on the rate and mechanism of hydrolysis for substituted acridine 10-oxides. For 9-chloroacridine-10-oxide, a specific base catalysis by hydroxide (B78521) ions (OH⁻) is observed at a pH above 12. sigmaaldrich.com In contrast, its parent compound, 9-chloroacridine, does not show this behavior. sigmaaldrich.com

The hydrolysis of substituted 9-methoxyacridine (B162088) N-oxides also demonstrates pH dependence. For instance, the hydrolysis of 1-nitro-9-methoxyacridine-10-oxide is subject to acid catalysis. sigmaaldrich.com A plot of the logarithm of the rate constant (log k) versus pH for the hydrolysis of 9-methoxyacridine shows a decrease in rate constants between pH 6 and 10. sigmaaldrich.com The inflection point in this plot corresponds well with the compound's pKa value, suggesting a mechanism where acid catalysis plays a key role. sigmaaldrich.com Generally, the rate of hydrolysis for such compounds can be influenced by whether the reaction proceeds via a neutral molecule or a protonated species, a factor directly controlled by the pH. nih.govuni.lu

The chemical behavior of this compound is characterized by a rich and varied reactivity, stemming from the influence of the N-oxide functional group on the acridine tricyclic system. This moiety enhances the electrophilicity of the C-9 position and introduces unique photochemical and thermal reaction pathways.

The reactivity of the acridine nucleus, particularly at the 9-position, is significantly influenced by the N-oxide group. This position is analogous to the 4-position in quinoline (B57606) N-oxide and is activated towards nucleophilic attack. Reactions such as aminolysis and alcoholysis are characteristic of the N-oxides of the pyridine series. clockss.org While detailed mechanistic studies specifically for the aminolysis and alcoholysis of unsubstituted this compound are not extensively documented, the mechanism can be inferred from the reactivity of related derivatives and general principles of heterocyclic N-oxide chemistry.

For instance, the hydrolysis of 9-chloroacridine-10-oxide, which is analogous to alcoholysis, has been studied and demonstrates susceptibility to nucleophilic displacement. clockss.org The reaction is subject to specific base catalysis by hydroxide ions at high pH. clockss.org This suggests a mechanism involving the direct attack of a nucleophile (an amine in aminolysis, or an alcohol in alcoholysis) at the C-9 position.

The proposed mechanism likely proceeds via a nucleophilic aromatic substitution pathway. The amine or alcohol acts as the nucleophile, attacking the electron-deficient C-9 carbon. This forms a tetrahedral intermediate, often referred to as a Meisenheimer-like complex. Subsequent elimination of a leaving group (if one is present, as in 9-substituted derivatives) or rearrangement and proton transfer would lead to the final product. The N-oxide group facilitates this reaction by withdrawing electron density from the ring system, thereby stabilizing the intermediate.

This compound and its derivatives are photochemically active, undergoing significant transformations upon irradiation with UV light. These reactions often lead to complex molecular rearrangements and the formation of novel heterocyclic systems.

The key step in the photorearrangement of many heteroaromatic N-oxides is the formation of a transient, high-energy oxaziridine (B8769555) intermediate. wur.nlresearchgate.netorgsyn.org Upon absorption of light, this compound is excited to its singlet state. This excited state can then undergo cyclization to form a three-membered oxaziridine ring fused to the acridine framework. wur.nloup.com

This oxaziridine intermediate is generally unstable and has not been isolated for the parent this compound, as it rapidly rearranges to more stable products. wur.nlorgsyn.org The exact nature of the subsequent steps depends on the reaction conditions, particularly the solvent, and the substituents on the acridine ring. researchgate.netoup.com The intermediacy of this species provides a mechanistic rationale for the diverse photoproducts observed. capes.gov.brresearchgate.net

A significant outcome of the photorearrangement of acridine 10-oxides is the formation of ring-expanded heterocycles. Specifically, derivatives of dibenz[c,f]-1,2-oxazepine have been synthesized and isolated. capes.gov.brresearchgate.netrsc.org

The irradiation of 9-cyano- and 9-chloroacridine 10-oxides in a non-hydroxylic solvent like benzene (B151609) leads to the formation of the corresponding dibenz[c,f]-1,2-oxazepines as the major, stable products. capes.gov.brresearchgate.netrsc.org The direct isolation of these seven-membered ring compounds provides strong experimental support for the proposed photorearrangement mechanism that proceeds through an oxaziridine intermediate. capes.gov.brresearchgate.net The formation of these novel heterocycles represents a significant synthetic application of the photochemistry of acridine 10-oxides.

Table 1: Photochemical Formation of Dibenz[c,f]-1,2-oxazepines

| Starting Material | Irradiation Wavelength (nm) | Solvent | Major Product | Reference |

| 9-Cyanothis compound | ≥300 | Benzene | 11-Cyanodibenz[c,f]-1,2-oxazepine | capes.gov.brrsc.org |

| 9-Chlorothis compound | ≥300 | Benzene | 11-Chlorodibenz[c,f]-1,2-oxazepine | capes.gov.brrsc.org |

This compound can be deoxygenated to its parent heterocycle, acridine. A notable method involves the use of a nickel(II) chloride/lithium/4,4′-di-tert-butylbiphenyl (DTBB) system in THF at room temperature, which efficiently reduces the N-oxide to furnish acridine. thieme-connect.de

Another important reduction product in acridine chemistry is 9,10-dihydroacridine (B10567) (also known as acridan). While direct reduction of this compound to dihydroacridine is less commonly cited, the related acridone (B373769) can be reduced to the corresponding acridan using reagents like a sodium amalgam. ijddr.in Acridones themselves can be reduced to acridines via zinc dust reduction. ijddr.injocpr.com The reduction of acridine with reagents like zinc in hydrochloric acid also yields 9,10-dihydroacridine. pharmaguideline.comptfarm.pl

Table 2: Reduction Reactions

| Starting Material | Reagent(s) | Product(s) | Reference |

| This compound | NiCl₂·2H₂O, Li, DTBB | Acridine | thieme-connect.de |

| Acridone | Zinc dust | Acridine | ijddr.injocpr.com |

| Acridone | Sodium amalgam | 9,10-Dihydroacridine (Acridan) | ijddr.in |

| Acridine | Zn/HCl | 9,10-Dihydroacridine | pharmaguideline.comptfarm.pl |

This compound serves as a precursor for the synthesis of acridone derivatives. A key conversion is the formation of 10-hydroxyacridin-9(10H)-one. This transformation can be achieved by treating this compound with potassium superoxide (B77818) (KO₂) in DMSO. thieme-connect.de Additionally, the acid-hydrolysis of 9-nitrothis compound also yields 10-hydroxyacridone. researchgate.net

Furthermore, this compound can be converted to acridin-9(10H)-one. The reaction with acetic anhydride (B1165640) readily converts acridine 10-oxides into 9-acetoxyacridines, which are often unstable under the reaction conditions and are easily transformed into the corresponding acridin-9(10H)-one. thieme-connect.de

Table 3: Conversion of this compound to Acridone Derivatives

| Reagent(s) | Product | Reference |

| Potassium superoxide (KO₂), DMSO | 10-Hydroxyacridin-9(10H)-one | thieme-connect.de |

| Acetic anhydride | Acridin-9(10H)-one (via 9-acetoxyacridine) | thieme-connect.de |

Spectroscopic Characterization and Advanced Analytical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of Acridine (B1665455) 10-oxide in solution. Both ¹H and ¹³C NMR have been employed to understand the effects of N-oxidation on the acridine framework.

The ¹H NMR spectrum of Acridine 10-oxide and its derivatives reveals significant changes in chemical shifts upon N-oxidation. spectroteam.roresearchgate.net For instance, in a study of sym-octahydroacridine and its N(10)-oxide, the complete ¹H NMR chemical shift assignments were achieved using 400 MHz ¹H NMR spectra, along with proton-proton decoupling, HMQC, and NOEDIFF experiments. researchgate.net These analyses provide evidence for the anisotropy effect of the pyridine (B92270) nucleus within the acridine structure. spectroteam.roresearchgate.net In another study, the ¹H-NMR spectrum of 9-methoxy-acridine-N-oxide was recorded, providing data for the assignment of signals. farmaciajournal.com

The introduction of an oxygen atom at the N(10) position induces notable perturbations in the ¹³C NMR chemical shifts of the acridine ring system. spectroteam.roresearchgate.net Studies on sym-octahydroacridine N(10)-oxides have shown that N-oxidation causes significant shifts for all sp³-hybridized carbons, with the exception of C(1,8). spectroteam.ro A particularly strong and consistent shielding effect, ranging from -7.38 to -7.54 ppm, is observed for the C(4) and C(5) carbons upon N(10)-oxidation. spectroteam.ro This upfield shift is attributed to a steric interaction between these carbons and the N-oxide oxygen, a phenomenon termed the 'ortho-N-oxidation effect'. researchgate.net This effect has proven to be a valuable tool for identifying the site of N-oxidation in various acridine derivatives. researchgate.net

| Carbon Atom | Chemical Shift Perturbation (δN-oxide - δamine) (ppm) |

| C(4), C(5) | -7.38 to -7.54 |

NMR spectroscopy has been instrumental in studying the aggregation behavior of acridine derivatives in solution. For example, a nuclear magnetic resonance investigation of acridine orange cation aggregation in aqueous solution revealed large downfield dilution shifts for the acridine protons. researchgate.net These shifts were interpreted in terms of aggregation-disaggregation equilibria, with the most favored configuration for the aggregates being a stacked arrangement of the acridine rings in a nearly parallel array. researchgate.net Such studies, often complemented by computational methods, provide insights into the structural and dynamic properties of molecular assemblies in solution. orcid.orglincoln.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. ksu.edu.sa These methods are sensitive to the arrangement of atoms and the forces between them, making them ideal for characterizing the structural changes in acridine upon N-oxidation. nih.govsu.se

A key feature in the vibrational spectrum of this compound is the N-O stretching frequency. This vibration provides direct evidence of the N-oxide functional group. The position of this band can be influenced by the surrounding molecular structure and intermolecular interactions. While specific data for the N-O stretching frequency in this compound is not detailed in the provided context, it is a critical parameter in the characterization of aromatic amine N-oxides.

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the π-electron system of the acridine core. The introduction of the N-oxide group significantly alters the electronic structure and, consequently, the UV-Vis absorption spectrum. clockss.org

The UV-Vis spectrum of acridine itself shows maximum absorption in alcohol at 240 nm (log ε = 5.2) and 340 nm (log ε = 3.8). nih.gov For acridine orange, a derivative, characteristic absorption peaks are observed between 440 to 510 nm in solution. aip.org The N-oxidation of the acridine ring, as well as the introduction of other substituents, can lead to shifts in these absorption bands. For instance, the UV-Vis spectrum of 9-(9H-carbazol-9-yl)-acridine shows a maximum at approximately 292 nm, which is red-shifted upon cocrystallization. ucl.ac.uk Studies on various acridine derivatives have demonstrated how changes in the electronic structure, influenced by factors such as pH and substitution, are reflected in their UV-Vis spectra. clockss.org

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for the characterization of this compound, providing information about its molecular weight and fragmentation patterns. ontosight.ainist.govresearchgate.net The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M+), confirming its molecular weight of 195.2167 g/mol . nist.govnist.gov The mass spectra of acridone (B373769) derivatives, which are structurally related to this compound, are generally characterized by pronounced molecular ions and are typically free of skeletal rearrangement fragments. researchgate.net

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been utilized to identify phototransformation products of acridine, where the mass spectrometer helps in determining the mass of the resulting compounds. nih.gov In one study, a photoproduct of acridine was identified with a base peak at m/z 195, which corresponds to the mass of acridone, an isomer of 9-hydroxyacridine. nih.gov The fragmentation patterns observed in the mass spectra are dependent on the nature and position of substituents on the acridine ring system, making mass spectrometry a valuable tool for structure elucidation in this class of compounds. researchgate.net

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₉NO | nist.govnist.gov |

| Molecular Weight | 195.2167 | nist.govnist.gov |

Luminescence and Photophysical Characterization

The photoluminescence (PL) properties of acridine derivatives are of significant interest due to their potential applications in various fields. The parent acridine molecule exhibits fluorescence with a relatively low quantum yield. photochemcad.com The introduction of substituents and modifications to the acridine core, such as the N-oxide group, can significantly alter the PL spectra and quantum yields.

For instance, a spiro-linked acridine anthracenone (B14071504) derivative, ACRSA, demonstrated a high solution-state photoluminescence efficiency of 81%. acs.orgqmul.ac.uk This compound exhibits emission from both a locally excited state on the anthracenone unit (¹LEₐ) and a charge-transfer (CT) state. researchgate.net The emission from the CT state is characterized by a strong, Gaussian-shaped band around 500 nm. researchgate.net The relative intensity of these emission bands can be dependent on the excitation wavelength. researchgate.net

The fluorescence quantum yields (ΦF) of acridine-based compounds can also be highly dependent on their aggregation state. For example, two phosphoindole oxide derivatives functionalized with 9,9-dimethyl-9,10-dihydroacridine (B1200822) showed low quantum yields of 6.27% and 5.6% in dilute THF solution, which dramatically increased to 80.4% and 20.3%, respectively, in the solid film state, indicating aggregation-induced emission (AIE) properties. tandfonline.com

Table 2: Photoluminescence Data for Selected Acridine Derivatives

| Compound | Solvent/State | Emission Maxima (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| ACRSA | Toluene (B28343) | ~500 (CT) | 81 | acs.orgqmul.ac.uk |

| PIO-α-DMAc | THF Solution | - | 6.27 | tandfonline.com |

| PIO-α-DMAc | Solid Film | - | 80.4 | tandfonline.com |

| PIO-β-DMAc | THF Solution | - | 5.6 | tandfonline.com |

Delayed Fluorescence and Transient Absorption Spectroscopy

Delayed fluorescence (DF) is a phenomenon observed in some molecules where long-lived triplet states are converted back to the excited singlet state, leading to emission at a later time. This process is particularly relevant in materials developed for organic light-emitting diodes (OLEDs). Transient absorption spectroscopy is a powerful technique used to study the excited-state dynamics, including the formation and decay of triplet states and radical ions.

In studies of acridine adsorbed on metal oxide surfaces, both delayed fluorescence and transient absorption spectroscopy have been employed to investigate the mobility and interactions of the adsorbed species. acs.orgacs.org The transient absorption spectrum of acridine on silica (B1680970) has been recorded at different times after an exciting pulse, providing insights into the excited-state processes. acs.org

For the spiro-acridine-anthracenone compound ACRSA, which exhibits thermally activated delayed fluorescence (TADF), transient absorption spectra in toluene revealed the dynamics of its excited states. qmul.ac.uk Following excitation, emission from the locally excited state decays rapidly, while the charge-transfer emission shows a much longer decay, indicative of delayed fluorescence. nih.gov The delayed fluorescence in some acridine-based TADF materials may not be observable in solution due to quenching by molecular motions, but can be significant in the solid state. rsc.org For instance, ACR-IMAC, an imidazoacridine-based material, shows 10% delayed fluorescence in the solid state but none in solution. rsc.org

Transient absorption spectroscopy has also been used to monitor the excited state lifetime of these materials. For ACR-IMAC, the excited state lifetime in degassed acetonitrile (B52724) was measured to be 64 μs. rsc.org The quenching of the transient absorption signal in the presence of a substrate provides direct evidence for the participation of the excited state in a photochemical reaction. rsc.org

Quenching Mechanisms of Excited Singlet States

The fluorescence of acridine and its derivatives can be quenched by various mechanisms, including electron transfer and energy transfer. The quenching of the excited singlet state of acridine by thio-organic compounds has been shown to proceed via photoinduced electron transfer from the sulfur atom of the quencher to the excited acridine molecule. researchgate.net The rate constants for these quenching processes are typically very high, in the range of 0.3–5.3 × 10¹⁰ M⁻¹ s⁻¹. researchgate.net

The quenching of acridine orange fluorescence by salts in aqueous solutions involves at least two different mechanisms: a decrease in fluorescence intensity due to aggregation of the dye molecules, and quenching by partial electron transfer from the salt anion to the excited singlet state of acridine orange. researchgate.net The efficiency of the electron transfer quenching mechanism depends on the oxidation potential of the anion. researchgate.net

Graphene has also been shown to be an effective quencher for the excited singlet states of various photochemical probes, including acridine orange. acs.org The primary quenching mechanism in this case is believed to be energy transfer from the excited dye to the graphene sheet. acs.org The quenching can be either static or dynamic, depending on the specific fluorophore. acs.org

Electron Spin Resonance (ESR) Spectroscopy of Acridine N-Oxide Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. nih.gov It is a definitive method for the identification and characterization of radical species. nih.gov ESR spectroscopy has been used to study the anion radicals of heterocyclic amine N-oxides, including those derived from acridine. acs.org

The formation of acridine radicals can be induced photochemically. For example, upon irradiation of a solution containing an acridinium (B8443388) dye, an acridine radical can be generated through a single-electron reduction process. researchgate.net The resulting ESR spectrum provides information about the structure and electronic environment of the radical. researchgate.net The simulation of the ESR spectrum can help in the definitive assignment of the observed signals to specific radical species. researchgate.net

The study of stable nitroxide radicals derived from the reaction of acridine N-oxides with Grignard reagents has also been a subject of ESR spectroscopic investigations. uni-konstanz.de The identification of the N-oxide group itself can be aided by mass spectrometry. rsc.org

Crystallographic Investigations and Solid State Chemistry

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of molecules with atomic resolution. clockss.org While a comprehensive, publicly available single-crystal X-ray diffraction study for the unsubstituted parent Acridine (B1665455) 10-oxide is not found in the surveyed literature, data from closely related derivatives offer significant insights into its expected geometry.

The molecular geometry of Acridine 10-oxide is defined by its tricyclic aromatic core. Analysis of derivatives, such as 9-(Methoxycarbonyl) this compound, provides a model for the parent compound's structure. rsc.org The crystal structure of this derivative was determined by X-ray diffraction, revealing key geometric parameters. rsc.org The N-oxide functional group, where an oxygen atom is coordinated to the nitrogen of the acridine ring, is a defining feature that influences the electronic distribution and steric profile of the molecule. rsc.orgrsc.org

A crystallographic study of 9-(Methoxycarbonyl) this compound provided the following data:

Note: Complete unit cell dimensions for this derivative were not fully available in the cited document.

Supramolecular Architecture and Crystal Packing

The arrangement of molecules in the crystal lattice, or supramolecular architecture, is dictated by a variety of non-covalent intermolecular interactions.

The crystal packing of this compound is stabilized by a combination of intermolecular forces. The N-oxide group is a potent hydrogen bond acceptor, a characteristic feature of this class of compounds. rsc.orgirb.hr This allows for the formation of strong O–H···O or N–H···O hydrogen bonds in co-crystals with suitable donor molecules like carboxylic acids or amines. irb.hrnih.govacs.org

In addition to hydrogen bonding, π-π stacking interactions are crucial in the solid-state assembly of acridine-based systems. nih.gov The planar aromatic surfaces of adjacent molecules align to form stacks, contributing significantly to the stability of the crystal lattice. researchgate.net Furthermore, studies on related N-oxides have shown their capability to participate in other non-covalent interactions, such as halogen bonds (N···I or O···I), when co-crystallized with halogen-bond donors. acs.org

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. wikipedia.org The parent compound, acridine, is a well-known example of a highly polymorphic substance, with at least eight distinct crystal forms identified. wikipedia.orgwikipedia.orgresearchgate.net This phenomenon is also observed in other heterocyclic N-oxides, such as pyridine-N-oxide. acs.org

Given the pronounced polymorphism of its parent structure and related N-oxides, it is highly probable that this compound also exhibits polymorphism. Different polymorphs would arise from variations in crystal packing, driven by a delicate balance of intermolecular forces like hydrogen bonding and π-π stacking. wikipedia.orgresearchgate.net Each polymorph would possess distinct physical properties, although specific polymorphs of this compound have not been detailed in the surveyed literature.

Solid-State Reactivity and Phase Transformations

The reactivity of this compound in the solid state is an area of interest, particularly concerning its response to external stimuli like light. The photochemistry of heterocyclic N-oxides is complex and can lead to various molecular transformations. researchgate.net

Studies on the photolysis of a series of acridine 10-oxides in different solvents have shown that they undergo photoreactions to yield various products, indicating the molecule's susceptibility to light-induced transformations. researchgate.net The N–O bond is often the reactive site in such compounds, and its fragmentation can be induced by photoirradiation. rsc.org For example, irradiation of acridine can lead to the formation of photoproducts such as acridone (B373769). nih.gov It is plausible that solid-state irradiation of this compound could initiate similar transformations, potentially leading to phase changes or the formation of new chemical species within the crystal lattice. Research on related quinoline (B57606) N-oxide derivatives shows that UV irradiation can cause significant degradation, highlighting the photoactive nature of these scaffolds. rsc.org

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for the study of electronic structures and properties of molecules like Acridine (B1665455) 10-oxide. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for the analysis of medium to large-sized organic compounds.

Geometric Optimization and Electronic Structure Analysis

Theoretical calculations, specifically geometry optimizations using Density Functional Theory (DFT) with a B3LYP/6-311g(d,p) basis set, have been employed to determine the most stable conformation of Acridine 10-oxide. whiterose.ac.uk This level of theory provides a reliable prediction of the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The optimized geometry reveals a planar tricyclic aromatic core, characteristic of the acridine framework, with the N-oxide bond extending from the nitrogen atom.

The electronic structure of this compound is significantly influenced by the presence of the N-oxide group. This functional group introduces a notable perturbation to the electron distribution within the aromatic system compared to the parent acridine molecule. The oxygen atom, being highly electronegative, draws electron density towards itself, which in turn affects the aromaticity and the electron density on the adjacent nitrogen and carbon atoms. This redistribution of electrons has profound implications for the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be a π-orbital distributed across the acridine ring system, with significant contributions from the electron-rich regions. The LUMO is also anticipated to be a π*-antibonding orbital. The presence of the N-oxide group is expected to influence the energies and distributions of these frontier orbitals compared to acridine. Specifically, the electron-withdrawing nature of the N-oxide group would likely lower the energy of both the HOMO and LUMO.

Detailed computational analyses of various acridine derivatives have been performed to understand their electronic properties. researchgate.net However, specific values for the HOMO and LUMO energies and visualizations of their distributions for this compound are not explicitly detailed in the currently available literature. A comprehensive theoretical study would be required to provide precise energy levels and graphical representations of the HOMO and LUMO for this particular molecule.

Quantum Chemical Descriptors of Reactivity

From the HOMO and LUMO energies obtained through DFT calculations, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a theoretical framework for understanding and predicting the chemical behavior of the molecule.

Some of the key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It can be approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as half the difference between the ionization potential and electron affinity: η = (IP - EA) / 2. A larger HOMO-LUMO gap generally corresponds to a harder molecule.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is defined as ω = μ2 / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

While the conceptual framework for calculating these descriptors for acridine derivatives has been established, specific numerical values for this compound are not available in the reviewed scientific literature. researchgate.net A dedicated computational study would be necessary to quantify these reactivity indices and provide a deeper understanding of the chemical behavior of this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations could be employed to study its interactions with solvent molecules or biological macromolecules.

However, a review of the current scientific literature did not yield any specific studies that have utilized molecular dynamics simulations for the conformational analysis of this compound. Such studies would be valuable in understanding its behavior in different environments, for instance, its solvation dynamics or its potential binding modes with biomolecules.

Energetics and Thermodynamics of Reactions and Transformations

Computational chemistry provides the tools to calculate the energetic and thermodynamic properties of chemical reactions and transformations involving this compound. These calculations are crucial for understanding the feasibility and spontaneity of chemical processes.

Calculation of Heats of Formation

The heat of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Ab initio and DFT methods can be used to calculate the heat of formation of molecules with a reasonable degree of accuracy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property. ijnrd.orgslideshare.net While often used in drug discovery to predict biological activity, QSAR can also be applied to predict chemical and material properties, a field sometimes referred to as Quantitative Structure-Property Relationship (QSPR).

For this compound, QSAR models could be developed to predict properties such as solubility, melting point, or electronic properties based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic distribution.

The development of a QSAR model for this compound and its derivatives would involve the following steps:

Data Set Compilation: A series of acridine derivatives with known experimental values for the property of interest would be gathered.

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, geometrical, electronic) would be calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation linking the descriptors to the property.

Model Validation: The predictive power of the model would be assessed using statistical techniques.

Currently, specific QSAR studies focusing on the chemical or material properties of this compound are not prominent in the literature. However, the principles of QSAR have been applied to broader classes of acridine derivatives to understand their biological activities. nih.govnih.gov

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Type | Example Descriptor | Property It May Influence |

|---|---|---|

| Topological | Wiener Index | Boiling point, viscosity |

| Geometrical | Molecular Surface Area | Solubility, intermolecular interactions |

| Electronic | Dipole Moment | Polarity, solubility in polar solvents |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity, electronic properties |

Validation of Computational Models with Experimental Data

The reliability of any computational model is contingent upon its validation against experimental data. For this compound, theoretical predictions would need to be rigorously compared with experimentally determined values to ensure their accuracy and predictive power.

For instance, a calculated crystal structure and its corresponding lattice energy would be validated by comparing the computed unit cell parameters and molecular geometry with those obtained from single-crystal X-ray diffraction. Similarly, the predicted vibrational frequencies from quantum chemical calculations should be compared with experimental infrared (IR) and Raman spectra.

In the context of QSAR, a developed model's predictive ability is tested against a set of compounds that were not used in the model's creation. The correlation between the predicted and experimental values for this test set is a key indicator of the model's robustness.

At present, a comprehensive body of literature detailing the validation of computational models specifically for this compound with dedicated experimental data is not available. Such studies would be essential to establish the utility of computational methods for accurately predicting the properties of this compound and its derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Molecular Interactions and Structure Activity Relationship Sar Studies

Molecular Recognition and Binding Mechanisms with Macromolecules

The planar, tricyclic structure of the acridine (B1665455) core is fundamental to its ability to interact with biological macromolecules. researchgate.net The introduction of the N-oxide group at position 10 modifies the electronic properties and steric profile of the molecule, influencing its binding mechanisms.

Interaction with Deoxyribonucleic Acid (DNA) through Intercalation Mechanisms

Acridine 10-oxide, like its parent compound acridine, is known to interact with double-stranded DNA (dsDNA). ontosight.ai The primary mechanism for this interaction is intercalation, where the planar aromatic ring system inserts itself between the base pairs of the DNA double helix. researchgate.netfarmaciajournal.com This process is driven by non-covalent forces, including π-π stacking interactions between the acridine ring and the DNA base pairs, as well as hydrophobic and van der Waals interactions. farmaciajournal.comrsc.org

The intercalation of acridine compounds leads to significant structural changes in the DNA, such as unwinding of the helix and an increase in the separation between adjacent base pairs, which can disrupt cellular processes like DNA replication and transcription. farmaciajournal.commdpi.com Studies on acridine derivatives have shown that the formation of a complex with DNA can be observed through spectral changes, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a red shift in the absorption maximum), which are indicative of strong interactions between the chromophore and the DNA bases. farmaciajournal.com

The ability of acridines to bind to DNA is a critical aspect of their biological activity. researchgate.net The planar shape and length of the polyaromatic rings are considered optimal for maximizing the overlap with DNA base pairs for effective π-stacking. researchgate.net

Modulation of Enzyme Activity via Molecular Binding (e.g., Topoisomerases)

A significant consequence of DNA intercalation by acridine compounds is the inhibition of topoisomerase enzymes. ontosight.airesearchgate.net Topoisomerases are crucial enzymes that manage the topology of DNA during cellular processes by creating transient breaks in the DNA backbone. mdpi.commdpi.com Acridine derivatives can act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strands and leads to the accumulation of DNA breaks and eventual cell death. rsc.orgmdpi.commdpi.com

This compound and its derivatives have been specifically studied for their potential to inhibit topoisomerases I and II. ontosight.aifarmaciajournal.com The mechanism of inhibition can occur in two ways:

Competitive Binding: The intercalator occupies the DNA binding site of the topoisomerase, preventing the formation of the enzyme-DNA complex. mdpi.com

Ternary Complex Formation: The intercalator, DNA, and topoisomerase form a stable ternary complex, which is more stable than the normal DNA-topoisomerase complex, thereby inhibiting the enzyme's function. mdpi.com

The cytotoxicity of many clinically relevant acridine derivatives is directly linked to their ability to inhibit these essential enzymes. mdpi.comresearchgate.net

Influence of the N-Oxide Functionality on Intermolecular Forces and Recognition

The N-oxide group (N⁺-O⁻) significantly alters the electronic and chemical properties of the acridine ring system, which in turn affects its intermolecular interactions. ontosight.airsc.org The N-oxide bond is zwitterionic and introduces a strong dipole moment to the molecule, increasing its polarity and potential for hydrogen bonding through the oxide ion. rsc.orgmdpi.com

Key influences of the N-oxide functionality include:

Enhanced Basicity and Donor Properties: The N-oxide group increases the electron-donating capability of the molecule. Studies have shown that this compound can coordinate with Lewis acids, demonstrating its basic character. rsc.org

Modified Hydrogen Bonding: The oxygen atom of the N-oxide group acts as a strong hydrogen bond acceptor, which can lead to specific interactions with biological targets or solvent molecules. mdpi.comnih.gov This can result in different binding affinities and specificities compared to the parent acridine.

Fluorescence Modulation: The introduction of an N-oxide bond can act as a fluorescence switch. In acridines, N-oxidation has been shown to reduce fluorescence intensity. rsc.org This property is attributed to changes in the frontier molecular orbitals and the creation of different electron push-pull systems within the molecule. sci-hub.se

Stability: In most cases, the introduction of an N-oxide group weakens the molecular stability of N-rich heterocyclic rings by elongating chemical bonds and decreasing aromaticity. This can increase photochemical reactivity. acs.org

These modifications are crucial for molecular recognition, as they change the strength and nature of non-covalent interactions (electrostatic, hydrogen bonding) that govern the binding to macromolecules.

General Structure-Reactivity and Structure-Function Correlations in Acridine N-Oxides

Structure-activity relationship (SAR) studies on acridine derivatives have established several key principles, many of which are relevant to acridine N-oxides. The biological activity is highly dependent on the substitution pattern on the acridine core. researchgate.netnih.gov

For acridine N-oxides, the following correlations are significant:

Planarity: The planarity of the tricyclic system is essential for effective DNA intercalation and subsequent biological activity. oup.com

Substituent Effects: The nature and position of substituents on the acridine ring can dramatically alter activity. For instance, electron-donating or electron-withdrawing groups can influence the molecule's ability to participate in electron transfer reactions once intercalated into DNA. mdpi.comnih.gov In some acridine derivatives, electron-donating groups have been associated with more effective interaction with DNA and higher anticancer activity. rsc.org

Metabolic Stability: The N-oxide functionality can influence the metabolic stability of the compound. Studies on certain substituted acridine N-oxides have shown greater metabolic stability compared to their non-oxidized counterparts, which may allow for more efficient diffusion in tumor tissues. researchgate.net

Reactivity at C9: The C9 position of the acridine ring is highly activated and a common site for substitution to modulate biological activity. wikipedia.org The presence of the N-oxide at position 10 influences the reactivity at this and other positions.

Intermolecular Interactions in Solution and Adsorption Phenomena

The behavior of this compound in solution and its interaction with surfaces are governed by the properties conferred by both the aromatic system and the polar N-oxide group.

Solubility: Acridine N-oxides are generally yellow compounds with high melting points. They are poorly soluble in non-polar solvents but are soluble in alcohols like ethanol (B145695) (where they exhibit green fluorescence), chloroform (B151607), or n-hexane. farmaciajournal.com The increased polarity due to the N-oxide group enhances solubility in more polar solvents compared to the parent acridine.

Adsorption: The adsorption of acridine derivatives from aqueous solutions has been studied on various materials, including metal oxides and graphene oxide. tandfonline.comresearchgate.netaip.org The primary driving force for the adsorption of cationic acridine dyes is often electrostatic interaction between the positively charged molecule and a negatively charged adsorbent surface. tandfonline.com For this compound, its zwitterionic nature would lead to complex adsorption behavior dependent on the surface chemistry and the pH of the solution.

Surface Photochemistry: Studies on acridine adsorbed on inorganic solids (models for atmospheric particulate matter) show that the surface environment affects its photochemical behavior. nih.gov The photodegradation rate of acridine was found to be dependent on whether it was in its neutral or protonated form, with the protonated form degrading more slowly. nih.gov Given that the N-oxide group influences the basicity of the acridine nitrogen, it would also affect its protonation state and, consequently, its environmental fate on surfaces.

The table below summarizes the adsorption behavior of Acridine Orange, a derivative of acridine, on different adsorbents.

| Adsorbent | Adsorption Model | Key Driving Force | Reference |

| Various (Natural, Synthetic) | Langmuir, Freundlich | Electrostatic Interactions | tandfonline.com |

| Calcium, Magnesium, Zinc Oxides | S-type, L-type, H-type | Complex, involves micellisation | researchgate.net |

| Graphene Oxide | Not specified | Physical adsorption, functional groups | aip.org |

| Na-beidellite | Not specified | π-interactions with clay oxygen plane | researchgate.net |

Emerging Non Biomedical Applications and Materials Science Research

Application as Corrosion Inhibitors and in Surface Chemistry

While direct studies on Acridine (B1665455) 10-oxide as a corrosion inhibitor are not extensively documented, the behavior of the broader acridine family provides a strong basis for its potential efficacy. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic π-systems, are known to be effective corrosion inhibitors. nih.gov The acridine structure, being a planar, N-heterocyclic system with multiple π-bonds, is well-suited for this purpose. nih.gov

Adsorption Mechanisms on Metal and Metal Oxide Surfaces

The primary mechanism by which acridine-based compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net This adsorption can occur through two main pathways:

Studies on related acridine derivatives, such as acridin-9(10H)-one, have confirmed a chemisorption mechanism on mild steel, as indicated by thermodynamic data. nih.gov Adsorption typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. acs.org

Correlation of Molecular Structure with Inhibition Efficiency

The efficiency of an acridine-based corrosion inhibitor is intrinsically linked to its molecular structure. The electronic properties of the molecule dictate its ability to adsorb onto the metal surface. Key structural factors include:

Quantum chemical studies on acridine derivatives have shown that parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) correlate with inhibition efficiency. A higher HOMO value suggests a greater tendency to donate electrons, leading to more effective inhibition. researchgate.net

Photophysical Applications in Advanced Materials

The rigid, planar, and aromatic structure of acridine and its derivatives makes them excellent candidates for use in advanced materials, particularly in the field of optoelectronics.

Incorporation into Organic Light-Emitting Diodes (OLEDs) (focus on material science aspects)

Acridine derivatives are increasingly utilized in the fabrication of high-performance OLEDs, where they can function as host materials, hole-transporting materials (HTMs), or electron-blocking layers. ossila.commdpi.com The acridine core is valued for its rigidity and strong electron-donating characteristics. rsc.org While research often focuses on dihydroacridine derivatives, the principles apply to the broader acridine family, including the N-oxide. ossila.commdpi.comtandfonline.com

Key material science aspects include:

The data below for two acridine-based materials highlights their relevant properties for OLED applications.

| Material | Decomposition Temp. (Td at 5% loss) | Application | Key Finding | Reference |

|---|---|---|---|---|

| TPA-2ACR | 422 °C | Hole-Transporting Material | Exhibited excellent efficiencies (55.74 cd/A, 21.59% EQE), outperforming the standard material TAPC. | researchgate.net |

| PhCAR-2ACR | 402 °C | Host Material | Showed good device characteristics when used as a host in phosphorescent OLEDs. | researchgate.net |

Role as Intermediate Scaffolds in Complex Organic Synthesis

This compound is a valuable intermediate in organic synthesis because the N-oxide group uniquely modifies the reactivity of the acridine ring system. thieme-connect.com This functional group can act as both an electron donor and an acceptor, but its most significant effect is the reversal of polarity ('umpolung') at the 9-position of the ring. thieme-connect.com This makes the typically electrophilic carbon-9 act as a nucleophile, enabling reactions that are otherwise difficult to achieve with the parent acridine. thieme-connect.com

This altered reactivity allows for a range of synthetic transformations:

Furthermore, the N-oxide group can be easily removed through mild reduction methods to regenerate the acridine scaffold, making this compound a strategic choice for introducing specific functionalities onto the acridine core. thieme-connect.com

Development for Sensing and Detection Technologies

The unique electronic and photophysical properties of the acridine nucleus, combined with the reactivity of the N-oxide group, make this compound and its derivatives promising candidates for the development of chemical sensors. rsc.orgmdpi.com The N-oxide functional group can be engineered to act as a "turn-on" fluorescence switch. rsc.org

The general mechanism involves designing a molecule that is initially non-fluorescent or weakly fluorescent. rsc.org The N-oxide group is part of the quenching mechanism. Upon interaction with a specific analyte, the N-O bond is cleaved, typically through a reduction reaction. rsc.org This cleavage disrupts the quenching process, leading to a significant increase in fluorescence intensity, which can be detected visually or with a spectrometer. rsc.org

This strategy has been successfully employed in developing fluorescent probes for:

The development of coumarin, quinoline, and acridine-containing fluorophores has demonstrated that the N-O bond can effectively function as a fluorescence switch, highlighting the potential of this compound in advanced sensing technologies. rsc.org

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies

The traditional synthesis of acridine (B1665455) 10-oxide typically involves the oxidation of acridine, often using peroxy acids. Although this method is established, it can be associated with the formation of side products and may have a limited scope for different starting materials. Future research is poised to develop more environmentally friendly, efficient, and atom-economical synthetic pathways. nih.gov

Emerging strategies aim to overcome the limitations of classical oxidation. For instance, the use of hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst offers a convenient alternative to per-acids or acetic acid solutions. ccspublishing.org.cn Furthermore, advancements in flow chemistry, utilizing packed-bed microreactors with catalysts like titanium silicalite (TS-1), present a safer, greener, and more efficient process for N-oxidation reactions, suitable for large-scale production. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Catalytic N-Oxidation | Reduced waste, milder conditions, potential for enantioselectivity. acs.orgchemrxiv.org | Development of novel, recyclable catalysts (e.g., metal-based, organocatalytic) for the selective N-oxidation of a diverse range of acridine derivatives. ccspublishing.org.cnacs.org |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and shorter reaction times. organic-chemistry.org | Optimization of microreactor systems for continuous and high-yield synthesis of acridine 10-oxides. organic-chemistry.org |

| Photocatalytic Methods | Use of visible light as a sustainable energy source, enabling novel reaction pathways. nih.gov | Exploration of acridinium-based photocatalysts to mediate the generation of N-oxide radicals for synthetic applications. acs.orgnih.gov |

Advanced Mechanistic Investigations of Complex Transformations

Acridine 10-oxide is known to participate in a variety of chemical reactions, including cycloadditions and rearrangements. nih.govsemanticscholar.org A more profound comprehension of the mechanisms that control these transformations is essential for directing their outcomes and pioneering new synthetic uses.

One area of interest is the 1,3-dipolar cycloaddition reaction. Studies involving the reaction of acridine with nitrile oxides have shown the formation of various site- and regio-isomeric cycloadducts, indicating a complex reaction landscape. semanticscholar.org Theoretical studies using Density Functional Theory (DFT) can help rationalize the observed regiochemistry in these cycloadditions, which appears to be controlled by the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile. acs.org Future work could involve advanced spectroscopic and computational analysis to map the potential energy surfaces of these reactions, providing a clearer picture of the transition states and intermediates involved. acs.orgresearchgate.net This deeper mechanistic insight will be invaluable for synthesizing complex heterocyclic systems with high levels of regio- and stereochemical control. semanticscholar.org

Discovery of New Non-Biomedical Application Domains

While acridine derivatives are well-known for their biological activities, including anticancer and antimicrobial properties, the non-biomedical applications of this compound are a burgeoning field of research. rsc.orgnih.govnih.govnih.govresearchgate.net The distinct electronic and photophysical characteristics of this compound make it a candidate for various material science and industrial applications.

| Potential Application Domain | Prospective Use | Future Research Focus |

| Organic Electronics | Materials for organic light-emitting diodes (OLEDs), organic semiconductors, and field-effect transistors. epo.org | Synthesis of novel this compound derivatives with tailored electronic properties to improve the efficiency, lifetime, and performance of electronic devices. epo.org |

| Photoredox Catalysis | Use as organic photocatalysts for a variety of chemical transformations. rsc.orgacs.org | Development of acridinium-based photocatalysts that are sustainable alternatives to expensive iridium- and ruthenium-based catalysts. acs.orgnih.gov |

| Chemosensors | Fluorescent probes for the detection of specific ions or molecules. | Design and synthesis of this compound-based sensors that exhibit changes in fluorescence upon binding to a target analyte. |

| Corrosion Inhibition | Protection of metallic surfaces from corrosion in various environments. nih.gov | Investigation of the adsorption mechanisms of this compound on different metal surfaces to develop more effective and environmentally benign corrosion inhibitors. nih.gov |

The use of acridine derivatives in photoredox catalysis is particularly promising. Acridinium (B8443388) salts can act as potent photooxidation catalysts, and upon excitation by visible light, they can facilitate electron transfer processes to enable a wide range of chemical transformations that were previously inaccessible. nih.govnih.gov

Synergistic Integration of Experimental and Computational Approaches for Predictive Design

The fusion of computational chemistry with experimental research provides a robust framework for the rational design of new this compound derivatives with specific, desired properties. mdpi.com Computational methods, such as DFT, are instrumental in providing insights into the electronic structure, reactivity, and potential energy surfaces of these molecules. acs.orgresearchgate.net

This integrated strategy can be applied to:

Predict Reactivity: Computationally model reaction pathways to predict the outcomes of complex transformations, thereby guiding the development of new synthetic methods. researchgate.netmdpi.com

Screen for Applications: Create and screen virtual libraries of this compound derivatives to identify promising candidates for applications in materials science or as catalysts, thus prioritizing experimental efforts.

Elucidate Mechanisms: Model transition states and reaction intermediates to complement experimental data from kinetic and spectroscopic studies, leading to a more complete understanding of reaction mechanisms. acs.orgmdpi.com

For example, computational studies have been used to compare the N-O bond dissociation enthalpies of various N-oxides, providing fundamental data that helps in understanding their stability and reactivity. mdpi.com By combining such theoretical calculations with empirical data, researchers can accelerate the discovery and optimization of novel this compound-based materials and technologies.

Q & A

Basic: What are the recommended protocols for synthesizing and characterizing Acridine 10-oxide derivatives to ensure reproducibility?

Methodological Answer:

Synthesis should follow validated protocols for acridine derivatives, such as nitration or oxidation of precursor compounds. Ensure purity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For new derivatives, document reaction conditions (temperature, solvent, catalysts) and characterize products using spectroscopic (UV-Vis, FTIR) and chromatographic methods. Refer to established guidelines for reporting synthetic procedures, including CAS numbers and molecular formulas to avoid ambiguity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

Use engineering controls (fume hoods) and personal protective equipment (PPE), including NIOSH/EN 166-certified eye protection and chemically resistant gloves. Follow first-aid measures for exposure (e.g., 15-minute eye rinsing with water, immediate medical consultation for ingestion). Note that occupational exposure limits are unspecified, but IARC and NTP classify components as potential carcinogens; thus, minimize aerosol generation and use closed systems for high-risk procedures .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., Log Pow, solubility) of this compound?

Methodological Answer:

Address data gaps (e.g., missing Log Pow in safety sheets) by experimentally determining partition coefficients using shake-flask or HPLC methods. For solubility, employ saturation shake-plate assays with polar/non-polar solvents. Validate results against computational models (e.g., COSMO-RS). Publish full methodological details, including instrument calibration and temperature controls, to enable cross-study comparisons .

Advanced: What experimental models are suitable for studying this compound’s DNA intercalation mechanisms?

Methodological Answer:

Use in vitro assays such as fluorescence quenching (to measure binding constants), circular dichroism (to detect structural DNA changes), and ethidium bromide displacement. For in vivo relevance, pair with cell-based models (e.g., cytotoxicity assays in cancer cell lines). Include controls for non-specific binding and validate findings with molecular docking simulations to correlate intercalation efficiency with structural modifications (e.g., substituent groups on the acridine core) .

Advanced: How should researchers assess the mutagenic potential of this compound in preclinical studies?

Methodological Answer:

Employ the Ames test (using Salmonella strains TA98/TA100) to detect frameshift/base-pair mutations. Supplement with mammalian cell assays (e.g., micronucleus test in CHO cells) and in silico tools like Derek Nexus for predictive toxicology. Address conflicting IARC/NTP classifications by conducting dose-response studies and comparing results to structurally similar acridine derivatives .

Methodology: What analytical techniques are optimal for characterizing this compound’s stability under varying conditions?

Methodological Answer:

Use thermogravimetric analysis (TGA) to determine decomposition thresholds and differential scanning calorimetry (DSC) for melting point validation. Monitor photostability via accelerated UV exposure studies with HPLC quantification of degradation products. For hydrolytic stability, incubate in buffers across pH 1–13 and analyze by LC-MS. Report deviations from literature values with error margins .

Data Analysis: How can researchers address variability in bioactivity data across studies on this compound derivatives?

Methodological Answer:

Apply multivariate statistical analysis (e.g., principal component analysis) to identify confounding variables (e.g., solvent polarity, cell line specificity). Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate assays with internal replicates. Publish raw datasets and detailed protocols in supplementary materials to facilitate meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.